molecular formula C16H19NO3 B14001461 Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate CAS No. 5348-98-1

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate

Katalognummer: B14001461
CAS-Nummer: 5348-98-1
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: LQSVKENMAXZZIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid and contains a cyclohexanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the condensation reaction between ethyl 4-aminobenzoate and 2-oxocyclohexanone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and efficiency. The use of advanced reactors and automation can help in scaling up the production while maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-aminobenzoate: A related compound with similar structural features.

    Ethyl 4-hydroxybenzoate: Another ester derivative of benzoic acid.

    Ethyl 4-methoxybenzoate: A compound with a methoxy group instead of an amino group.

Uniqueness

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5348-98-1

Molekularformel

C16H19NO3

Molekulargewicht

273.33 g/mol

IUPAC-Name

ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate

InChI

InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3

InChI-Schlüssel

LQSVKENMAXZZIF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.